molecular formula C17H26N2O5 B15232856 Ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate

Ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate

Cat. No.: B15232856
M. Wt: 338.4 g/mol
InChI Key: KYFRIPFMJLWDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate is a complex organic compound with the molecular formula C17H26N2O5 and a molecular weight of 338.399 g/mol . This compound is characterized by the presence of an ethyl ester group, an amino group, a methoxy group, and a morpholin-4-ylpropoxy group attached to a benzoate core. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are used to facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group yields an amino derivative.

Scientific Research Applications

Ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate involves its interaction with specific molecular targets and pathways. The amino and morpholin-4-ylpropoxy groups are believed to play a crucial role in its biological activity by interacting with enzymes and receptors in the body. These interactions can lead to various physiological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate can be compared with other similar compounds, such as:

    Ethyl 2-amino-4-methoxybenzoate: Lacks the morpholin-4-ylpropoxy group, resulting in different chemical and biological properties.

    2-Amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoic acid: The carboxylic acid group instead of the ethyl ester group affects its reactivity and solubility.

    Morpholine derivatives: Compounds with similar morpholine groups but different substituents on the benzoate core.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C17H26N2O5

Molecular Weight

338.4 g/mol

IUPAC Name

ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate

InChI

InChI=1S/C17H26N2O5/c1-3-23-17(20)13-11-16(15(21-2)12-14(13)18)24-8-4-5-19-6-9-22-10-7-19/h11-12H,3-10,18H2,1-2H3

InChI Key

KYFRIPFMJLWDDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)OC)OCCCN2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.